Fluoxetine hydrochloride
Overview
Description
Synthesis Analysis
Fluoxetine hydrochloride's synthesis involves a process of enhancing serotoninergic neurotransmission through potent and selective inhibition of neuronal reuptake of serotonin. The metabolism by N-desmethylation yields desmethylfluoxetine, which also inhibits serotonin reuptake. Both compounds have long elimination half-lives, facilitating steady-state plasma concentrations during prolonged treatment (Benfield, Heel, & Lewis, 1986).
Molecular Structure Analysis
The molecular structure of fluoxetine hydrochloride contributes significantly to its pharmacodynamic and pharmacokinetic properties. Its selective inhibition of serotonin reuptake is a key feature, underscoring the importance of its structure in determining its therapeutic efficacy and side effect profile (Cooper, 1988).
Chemical Reactions and Properties
Fluoxetine hydrochloride's interaction with various enzymes and receptors in the body is crucial for its therapeutic effects. Its ability to inhibit cytochrome P450 isoenzymes (CYP2D6, CYP2C, and CYP3A4) is significant for patients taking multiple medications, highlighting its complex chemical properties and interactions (Cheer & Goa, 2001).
Scientific Research Applications
1. Development and Impact in Depression Treatment
Fluoxetine hydrochloride, widely recognized as Prozac, has been a significant development in the treatment of depression. Initially approved by the US FDA in 1987, it emerged from the understanding of serotonin's role in depression and the hypothesis that enhancing serotonin neurotransmission could mediate antidepressant response. It acts as a selective serotonin-reuptake inhibitor, a breakthrough in the pharmacological treatment of depression (Wong, Perry, & Bymaster, 2005).
2. Metabolomics Study for Depression Treatment
A clinical serum metabolomics study demonstrated the efficacy of fluoxetine hydrochloride in treating depression by identifying specific biomarkers and metabolic characteristics associated with depression. This research provides an objective basis for the clinical application of fluoxetine hydrochloride in depression treatment (Shen et al., 2020).
3. Anti-Cancer Potential and Mechanism
Fluoxetine has gained attention for its potential role in cancer research, particularly due to its chemosensitizing effects in drug-resistant cell lines. Studies have shown that fluoxetine can induce G0/G1 cell cycle arrest and apoptosis in tumor cells by disrupting cyclin-dependent kinase subunit (CKS)1, which suggests its potential as an antiproliferative agent in cancer treatment (Krishnan, Hariharan, Nair, & Pillai, 2008).
4. Influence on Development of Mineralized Tissues
Research has also explored fluoxetine's impact on the development of mineralized tissues in rats. This systematic review found that fluoxetine can induce changes in the growth and development of bones and teeth in rats by altering the neuroendocrine metabolism of serotonin (Santiago et al., 2013).
5. Enantioselective Synthesis
The enantioselective synthesis of fluoxetine hydrochloride has been a focus of research due to its pharmacological importance and market value. Several methods have been developed for the synthesis of its enantiomers, highlighting its significance in pharmaceutical production (Liu Dong-zhi, 2008).
6. Application in Nanofiber Development
Fluoxetine has been incorporated into polyvinylpyrrolidone-based fibers through electrospinning, indicating its potential use in developing easy-to-use formulations for antidepressant drugs. This advancement could lead to improved patient compliance and new drug delivery systems (Rédai et al., 2021).
7. Restoring Plasticity in the Adult Visual Cortex
Fluoxetine's ability to restore neuronal plasticity in the adult visual system has been studied. Chronic administration of fluoxetine has shown to reinstate ocular dominance plasticity and promote the recovery of visual functions in adult amblyopic animals. This suggests a potential clinical application for fluoxetine in treating amblyopia (Vetencourt et al., 2008).
8. Neurodevelopmental Impact
A study on the effects of fluoxetine hydrochloride on the histological structure of the cerebellar cortex in rat offspring revealed that it could induce various histological changes, suggesting an impact on neurodevelopment (Abo-Ouf, 2018).
9. Analysis of Mechanisms in Mood Disorders
Fluoxetine's mechanisms in alleviating mood disorders are still largely unknown, but its role in the treatment of depression is unquestionable. The analysis of its action provides insight into understanding neural disorders related to plasticity (Rossi, 2016).
10. Fluoxetine in Smoking Cessation Treatment
Research has investigated fluoxetine as an adjunct to behavioral treatment for smoking cessation. While the results support a modest effect of fluoxetine on smoking cessation, they also highlight the need for considering alternative models for handling missing data in such studies (Niaura et al., 2002).
Safety And Hazards
Fluoxetine hydrochloride may cause skin irritation, serious eye damage, drowsiness, dizziness, and may cause damage to organs (Liver) through prolonged or repeated exposure . It is harmful if swallowed, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause an allergic skin reaction .
properties
IUPAC Name |
N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO.ClH/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20;/h2-10,16,21H,11-12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYXAJPCNFJEHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7020635 | |
Record name | Fluoxetine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7020635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Sol (mg/mL): methanol, ethanol >100; acetone, acetonitrile, chloroform 33-100; dichloromethane 5-10; ethyl acetate 2-2.5; toluene, cyclohexane, hexane 0.5-0.67, Maximum sol in water: 14 mg/mL | |
Record name | FLUOXETINE HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6633 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The precise mechanism of antidepressant action of fluoxetine is unclear, but the drug has been shown to selectively inhibit the reuptake of serotonin (5-HT) at the presynaptic neuronal membrane. Fluoxetine-induced inhibition of serotonin reuptake causes increased synaptic concentrations of serotonin in the CNS, resulting in numerous functional changes associated with enhanced serotonergic neurotransmission., Monoamine oxidase-B has been determined to be the enzyme responsible for the conversion of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine into its toxic metabolite 1-methyl-4-phenylpyridine ion. Since this enzyme has been localized primarily in astrocytes and serotonergic neurons, it would appear that 1-methyl-4-phenylpyridine ion is being produced outside the dopaminergic neurons. To investigate this possibility, the administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine was preceded by systemically administered fluoxetine. In keeping with its demonstrated ability to inhibit uptake into serotonergic neurons and serotonin uptake into astrocytes, fluoxetine pretreatment resulted in a significant attenuation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine induced depletions of striatal dopamine and serotonin concentration. These results support the extra-dopaminergic production of 1-methyl-4-phenylpyridine ion., Fluoxetine is a potent and selective inhibitor of the neuronal serotonin-uptake carrier and is a clinically effective antidepressant. Although fluoxetine is used therapeutically as the racemate, there appears to be a small but demonstrable stereospecificity associated with its interactions with the serotonin-uptake carrier. The goals of this study were to determine the absolute configurations of the enantiomers of fluoxetine and to examine whether the actions of fluoxetine in behavioral tests were enantiospecific. (S)-Fluoxetine was synthesized from (S)-(-)-3-chloro-1-phenylpropanol by sequential reaction with sodium iodide, methylamine, sodium hydride, and 4-fluorobenzotrifluoride. (S)-Fluoxetine is dextrorotatory (+1.60) in methanol, but is levorotatory (-10.85) in water. Fluoxetine enantiomers were derivatized with (R)-1-(1-naphthyl)ethyl isocyanate, and the resulting ureas were assayed by 1H NMR or HPLC to determine optical purities of the fluoxetine samples. Both enantiomers antagonized writhing in mice; following sc administration of (R)- and (S)-fluoxetine, ED50 values were 15.3 and 25.7 mg/kg, respectively. Moreover, both enantiomers potentiated a subthreshold analgesic dose (0.25 mg/kg) of morphine, and ED50 values were 3.6 and 5.7 mg/kg, respectively. Following ip administration to mice, the two stereoisomers antagonized p-chloroamphetamine-induced depletion of whole brain serotonin concentrations. ED50 values for (S)- and (R)-fluoxetine were 1.2 and 2.1 mg/kg, respectively. The two enantiomers decreased palatability-induced ingestion following ip administration to rats; (R)- and (S)-fluoxetine reduced saccharin-induced drinking with ED50 values of 6.1 and 4.9 mg/kg, respectively. Thus, in all biochemical and pharmacological studies to date, the eudismic ratio for the fluoxetine enantiomers is near unity. | |
Record name | FLUOXETINE HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6633 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Fluoxetine Hydrochloride | |
Color/Form |
White to off-white crystalline solid | |
CAS RN |
56296-78-7, 54910-89-3, 59333-67-4 | |
Record name | Reconcile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56296-78-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Fluoxetine hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056296787 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | fluoxetine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758685 | |
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Record name | Fluoxetine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7020635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenepropanamine, N-methyl-γ-[4-(trifluoromethyl)phenoxy]-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.484 | |
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Record name | FLUOXETINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9W7N6B1KJ | |
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Record name | FLUOXETINE HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6633 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
158.4-158.9 °C, Crystals from ethyl acetate-methanol, mp: 179-182 °C /Oxalate/ | |
Record name | FLUOXETINE HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6633 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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